Cas no 2137577-19-4 (3-Octanone, 1-[(phenylmethyl)amino]-)
![3-Octanone, 1-[(phenylmethyl)amino]- structure](https://ar.kuujia.com/scimg/cas/2137577-19-4x500.png)
2137577-19-4 structure
اسم المنتج:3-Octanone, 1-[(phenylmethyl)amino]-
كاس عدد:2137577-19-4
وسط:C15H23NO
ميغاواط:233.349224328995
CID:5294546
3-Octanone, 1-[(phenylmethyl)amino]- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Octanone, 1-[(phenylmethyl)amino]-
-
- نواة داخلي: 1S/C15H23NO/c1-2-3-5-10-15(17)11-12-16-13-14-8-6-4-7-9-14/h4,6-9,16H,2-3,5,10-13H2,1H3
- مفتاح Inchi: DVTUXUAXTNSZJR-UHFFFAOYSA-N
- ابتسامات: C(NCC1=CC=CC=C1)CC(=O)CCCCC
3-Octanone, 1-[(phenylmethyl)amino]- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798203-0.05g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
Enamine | EN300-798203-5.0g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
Enamine | EN300-798203-0.25g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
Enamine | EN300-798203-1.0g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
Enamine | EN300-798203-0.5g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
Enamine | EN300-798203-0.1g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
Enamine | EN300-798203-10.0g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
Enamine | EN300-798203-2.5g |
1-(benzylamino)octan-3-one |
2137577-19-4 | 95% | 2.5g |
$1791.0 | 2024-05-21 |
3-Octanone, 1-[(phenylmethyl)amino]- الوثائق ذات الصلة
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
2137577-19-4 (3-Octanone, 1-[(phenylmethyl)amino]-) منتجات ذات صلة
- 1271476-04-0(3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile)
- 144772-85-0(3-chloro-4-ethylbenzene-1-sulfonyl chloride)
- 1805906-49-3(4-(3-Bromopropyl)-3-methylbenzonitrile)
- 1506658-84-9(4-(Chloromethyl)-3-ethyl-4-methylheptane)
- 97143-65-2(Doxylamine N-Oxide)
- 1805566-63-5(Methyl 2-chloro-4-chloromethyl-5-cyanophenylacetate)
- 1596340-93-0(1-(2-methoxyethoxy)methyl-1H-pyrazol-3-amine)
- 2248309-66-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)benzoate)
- 1806902-36-2(3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine-6-carboxaldehyde)
- 1251333-53-5(1-N-cyclopropyl-5-fluorobenzene-1,2-diamine)
الموردين الموصى بهم
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
